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4-Hydroxy-6-(phenylamino)naphthalene-2-sulfonic acid (4-HPN-2S) is an aromatic organic molecule with a naphthalene core structure. It possesses a hydroxyl group (OH), an amino group linked to a phenyl ring (C6H5NH2), and a sulfonic acid group (SO3H). These functional groups endow 4-HPN-2S with specific chemical properties that make it relevant for scientific research [].
Scientific literature suggests that 4-HPN-2S may find applications in various research areas due to its structure and properties. Some potential applications include:
4-Hydroxy-6-(phenylamino)naphthalene-2-sulfonic acid, with the chemical formula and CAS number 119-19-7, is a crystalline solid characterized by its light grey color. This compound is notable for its sulfonic acid group, which contributes to its solubility in water and potential applications in various chemical processes. Its structure features a naphthalene backbone substituted with a hydroxyl group and an aniline derivative, making it a member of the broader class of naphthalene sulfonic acids. The molecular weight of this compound is approximately 315.34 g/mol .
These reactions highlight its versatility in organic synthesis and dye chemistry.
Research indicates that 4-Hydroxy-6-(phenylamino)naphthalene-2-sulfonic acid exhibits biological activity, particularly as a potential antimicrobial agent. It has been shown to affect certain bacterial strains, although detailed mechanisms of action are still under investigation. Its structure suggests potential interactions with biological macromolecules, which could lead to various pharmacological effects .
Various methods exist for synthesizing 4-Hydroxy-6-(phenylamino)naphthalene-2-sulfonic acid:
These methods emphasize the importance of controlling reaction conditions to achieve high yields and purity.
4-Hydroxy-6-(phenylamino)naphthalene-2-sulfonic acid finds applications in various fields:
Interaction studies have shown that 4-Hydroxy-6-(phenylamino)naphthalene-2-sulfonic acid can interact with proteins and nucleic acids, potentially affecting their structure and function. These interactions are critical for understanding its biological activity and therapeutic potential. Further studies are needed to elucidate specific binding mechanisms and affinities .
Several compounds share structural similarities with 4-Hydroxy-6-(phenylamino)naphthalene-2-sulfonic acid, including:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 8-Amino-5-(4-hydroxy-phenylamino)-naphthalene-2-sulfonic acid | Contains additional amino group | Enhanced solubility and reactivity |
| 1-Naphthalenesulfonic acid | Lacks hydroxyl and amino groups | Simpler structure; less reactive |
| 4-Amino-naphthalene-1-sulfonic acid | Similar sulfonic acid group | Different positional substitution affects reactivity |
These compounds highlight the unique features of 4-Hydroxy-6-(phenylamino)naphthalene-2-sulfonic acid, particularly its dual functional groups that enhance its reactivity and potential applications in dye chemistry and biological systems .
The Ullmann coupling reaction, traditionally mediated by copper, has been refined for aryl ether bond formation in naphthalene derivatives. Key advancements include:
For 4-Hydroxy-6-(phenylamino)naphthalene-2-sulfonic acid, Ullmann coupling between 4-hydroxy-2-sulfonaphthalene and iodobenzene achieves 78% yield under optimized conditions.
Diazotization of aryl amines followed by coupling with naphthalene derivatives is central to azo dye production:
This method produces azo dyes with λₘₐₓ values of 450–550 nm, suitable for textile applications.
Solvent polarity and proticity significantly impact reaction kinetics:
| Solvent System | Reaction Type | Yield Improvement |
|---|---|---|
| Acetonitrile | Diazotization | 22% |
| DMF/K₂CO₃ | Ullmann Coupling | 15% |
| Ethanol-H₂O | Sulfonation | 30% |
Sulfonation at the naphthalene 2-position is governed by kinetic vs. thermodynamic control:
The sulfonic acid substituent in 4-Hydroxy-6-(phenylamino)naphthalene-2-sulfonic acid exerts profound electronic effects on the chromophore properties through multiple mechanisms [7]. The sulfo group functions as a strong electron-withdrawing substituent that significantly influences the electronic transitions within the naphthalene π-system [7] [12]. Quantum mechanical calculations demonstrate that sulfonic acid groups lower the energy difference between highest occupied molecular orbital and lowest unoccupied molecular orbital, resulting in bathochromic shifts in absorption spectra [7].
The introduction of sulfonic acid functional groups into organic frameworks has been shown to narrow bandgaps and enhance visible light response ranges [36]. This electronic modulation occurs through the strong electron-withdrawing nature of the sulfonic acid group, which stabilizes the excited state relative to the ground state [36]. The π-electron system of the naphthalene core undergoes significant perturbation when coupled with the sulfonic acid substituent, leading to altered oscillator strengths and transition probabilities [32].
The naphthalene π→π* electronic transition typically occurs around 210 nanometers with very high intensity, corresponding to the β absorption band [32]. However, the presence of the sulfonic acid substituent modifies these transition energies through inductive and mesomeric effects [7]. The compound exhibits characteristic absorption maxima that depend on the specific substitution pattern and electronic environment [38].
| Electronic Property | Unsubstituted Naphthalene | 4-Hydroxy-6-(phenylamino)naphthalene-2-sulfonic acid |
|---|---|---|
| Primary π→π* Transition | ~210 nm | Modified by substituent effects |
| Oscillator Strength | ~1.3 | Altered by sulfonic acid presence |
| Electronic Character | Aromatic π-system | Enhanced charge transfer character |
The sulfonic acid group contributes to enhanced solubility in polar solvents while maintaining the aromatic character essential for chromophoric applications . The electronic effects manifest in altered molar absorptivity values and modified extinction coefficients compared to unsubstituted naphthalene derivatives [40].
The phenylamino substituent in 4-Hydroxy-6-(phenylamino)naphthalene-2-sulfonic acid introduces significant steric considerations that influence the overall molecular conformation and electronic properties [13] [15]. The orientation of the phenylamino group relative to the naphthalene plane determines the extent of conjugation and orbital overlap between the aromatic systems [13].
Computational studies on related naphthalene sulfonamide systems reveal that conformational preferences arise from the balance between steric hindrance and electronic stabilization [26]. The phenylamino group can adopt various orientations, with the most stable conformers typically exhibiting near-perpendicular arrangements to minimize steric clashes while maintaining some degree of conjugative interaction [26].
Gas-phase electron diffraction studies on naphthalene sulfonamide derivatives demonstrate that the most stable conformers adopt C₁ symmetry, where the substituent planes deviate from perpendicular orientation relative to the naphthalene skeleton [26]. The steric hindrance introduced by the phenylamino group affects both intramolecular interactions and intermolecular packing arrangements [17].
The steric modulation through phenylamino group orientation influences several molecular properties:
Steric hindrance contributions have been quantified for various aromatic amine systems, with the effects being proportional to the volume of interacting components [17]. The phenylamino group creates energy barriers that affect molecular dynamics and conformational sampling [31].
Hydrogen bonding plays a crucial role in determining the binding affinity and specificity of 4-Hydroxy-6-(phenylamino)naphthalene-2-sulfonic acid with protein targets [19] [22]. The compound possesses multiple hydrogen bonding sites, including the hydroxyl group, the amino nitrogen, and the sulfonic acid functionality, which can participate in diverse hydrogen bonding networks [19].
The 1-anilino-8-naphthalene sulfonate system, structurally related to the target compound, demonstrates that binding to proteins occurs primarily through ion pair formation with cationic amino acid residues [23]. The sulfonic acid group serves as the primary determinant of binding, while the organic moiety provides additional stabilization through secondary interactions [23].
Hydrogen bonding interactions with chromophores in biological environments significantly influence electronic absorption and relaxation processes [24]. The binding energetics between naphthalene sulfonic acid derivatives and proteins involve multiple components:
| Interaction Type | Energy Contribution | Binding Characteristics |
|---|---|---|
| Ion Pair Formation | Primary binding mode | Strong electrostatic interactions with lysine, histidine, arginine |
| Hydrogen Bonding | Secondary stabilization | Directional interactions with backbone and side chains |
| Van der Waals Forces | Tertiary contributions | Dispersive interactions with hydrophobic regions |
The binding stoichiometry follows rigorous relationships with the number of available cationic groups on proteins [23]. Titration calorimetry studies reveal that binding enthalpies represent arithmetic sums of individual amino acid side chain interactions, weighted by the number of such groups present [23].
The accepted geometry for hydrogen bonds in protein-ligand interactions requires distances less than 2.5 Ångströms between hydrogen and acceptor atoms, with donor-hydrogen-acceptor angles between 90 and 180 degrees [19]. The distribution of hydrogen bond energies in protein-ligand complexes shows unique patterns, with strong and weak hydrogen bonds being almost equally distributed [22].
Chromophore-protein hydrogen bonding networks can exhibit short strong hydrogen bonds with lengths in the range of 2.52 to 2.56 Ångströms [21]. These interactions contribute significantly to binding specificity and can involve proton sharing between donor and acceptor groups [21].
The coupling position of substituents on the naphthalene ring system profoundly influences the chemical and physical properties of 4-Hydroxy-6-(phenylamino)naphthalene-2-sulfonic acid and its isomers [25] [29]. Naphthalene sulfonation can occur at multiple positions, with the 1-position being kinetically favored while the 2-position represents the thermodynamically more stable product [29].
The positional reactivity order for electrophilic substitution on naphthalene follows established patterns based on resonance stabilization of intermediates [27]. Substitution at the 1-position benefits from two resonance structures that preserve aromaticity in one ring, while 2-substitution has only one such favorable structure [27] [29].
The sulfonation of naphthalene demonstrates the principle of thermodynamic versus kinetic control in aromatic substitution reactions [29]. Under kinetic conditions, naphthalene-1-sulfonic acid forms preferentially due to lower activation energy [29]. However, prolonged reaction times at elevated temperatures favor formation of the thermodynamically more stable naphthalene-2-sulfonic acid [29].
| Isomer Position | Kinetic Preference | Thermodynamic Stability | Steric Interactions |
|---|---|---|---|
| 1-Position | Favored | Less stable | 1,8-Steric hindrance |
| 2-Position | Disfavored | More stable | Reduced steric strain |
The isomer distribution for naphthalene-1-sulfonic acid sulfonation yields approximately 58% 1,5-disulfonic acid, 32% 1,6-disulfonic acid, and 10% 1,7-disulfonic acid [25]. For naphthalene-2-sulfonic acid, the distribution includes 4% 1,3-disulfonic acid, 74% 1,6-disulfonic acid, 18% 1,7-disulfonic acid, and 4% mixed 2,6- and 2,7-disulfonic acids [25].
Different coupling positions result in distinct electronic properties and structural arrangements [26] [31]. Conformational studies reveal that naphthalenesulfonamide isomers exhibit different numbers of stable conformers: 1-substituted derivatives possess four conformers while 2-substituted compounds have only two [26].
The electronic effects of positional isomerism manifest in altered transition dipole moments, modified conjugation patterns, and different intermolecular interaction capabilities [14]. Coupling position also influences the accessibility of different conformational states and affects the overall flexibility of the molecular framework [26].
All published electron-structure data summarised below were generated with gradient-corrected hybrid density functionals and triple-ζ basis sets validated for substituted naphthalenes [6] [7]. Molecular dynamics research employed explicit water boxes, particle-mesh Ewald electrostatics and nanosecond trajectories to ensure converged solvation shells [8] [9] [10]. Excited-state properties were obtained through linear-response time-dependent density functional theory using the same structural minima [11] [7]. Fibre-docking work relied on Lamarckian genetic algorithms to place the dye into cellulose Iβ and amorphous glucose cellotetraose fragments, followed by single-trajectory rescoring in an implicit-solvent continuum [5].
Density functional optimisation converges to a non-planar minimum in which the phenylamino ring is twisted by 39.5° out of the naphthalene plane, a conformation that alleviates steric clash between the ortho-hydrogen on the anilide and the peri-hydrogen on C-7 [6]. Mulliken charge analysis identifies a +1.25 e accumulation on the sulfonyl sulphur and –0.41 e on the phenylamino nitrogen, evidencing a strongly polarised donor–acceptor axis that channels intramolecular charge transfer [6].
Table 1. Selected density functional parameters for 4-hydroxy-6-(phenylamino)naphthalene-2-sulfonic acid
| Parameter | Calculated value | Source |
| Bond length C4–O | 1.36 Å [6] |
| Bond length C6–N | 1.38 Å [6] |
| Average S–O distance | 1.46 Å [6] |
| Dihedral naphthalene/phenyl | 39.5° [6] |
| Dipole moment | 6.5 D [6] |
| Highest occupied molecular orbital energy | −5.79 eV [6] |
| Lowest unoccupied molecular orbital energy | −1.28 eV [6] |
| Frontier orbital gap | 4.51 eV [6] |
| Mulliken charge on sulfonyl sulphur | +1.25 e [6] |
Electron-density difference maps confirm that the highest occupied molecular orbital is localised over the naphthalene π-system, whereas the lowest unoccupied molecular orbital migrates towards the sulfonyl group, explaining the molecule’s high solvatochromic sensitivity [11] [6].
Explicit-solvent trajectories show rapid structuring of two hydration layers around the sulfonate functionality. The first-shell oxygen–hydrogen radial distribution function peaks at 3.4 Å, with a coordination number of 7.8 water molecules [8]. Hydrogen bonds formed by the sulfonate motif last on average 8.3 ps before exchange, versus 1.9 ps for the bulk network, indicating pronounced solvent retardation [9].
Protonation constants calculated from constant-pH molecular dynamics reproduce the experimentally determined pKa of 1.8 for the sulfonic acid proton and 9.7 for the phenolic proton [12] [13]. Sodium counter-ion residence times within 4 Å of the sulfonate exceed 18 ps at 298 K, corroborating the ion-pair mediated salting-out trends observed in dye bath formulations [10].
Table 2. Key aqueous-solvation observables
| Metric | Value | Source |
| First-shell radial distribution peak | 3.4 Å [8] |
| Hydrogen bonds per molecule | 5.2 units [12] |
| Hydrogen-bond lifetime | 8.3 ps [9] |
| Translational diffusion coefficient | 2.3 × 10^−5^ cm² s^−1^ [10] |
| Sodium residence time | 18 ps [8] |
| Solvation free energy | −42.1 kcal mol^−1^ [13] |
Time-dependent density functional theory reproduces the dye’s double-band ultraviolet–visible signature. The S₀ → S₁ π–π* transition predicted at 286.7 nm carries a moderate oscillator strength of 0.0461 [7], whereas an intense charge-transfer band arises at 216.3 nm with an oscillator strength of 0.8379 [7]. Electron–hole analysis attributes the lower-energy transition to naphthalene-centred excitations, while the higher-energy feature is dominated by sulfonate-to-ring charge relocation [14] [7].
Table 3. Principal vertical singlet transitions
| State | Wavelength | Oscillator strength | Dominant nature | Source |
| S₁ | 286.7 nm [7] | 0.0461 [7] | π–π* on naphthalene |
| S₂ | 279.0 nm [7] | 0.0004 [7] | π–π* forbidden |
| S₅ | 216.3 nm [7] | 0.8379 [7] | Charge-transfer sulfonate→ring |
| S₆ | 236.0 nm [7] | 0.0043 [7] | Weak naphthalene charge transfer |
Vibronic line-shape calculations reproduce the experimentally reported 462 nm fluorescence of the anilino naphthalene family by including solvent relaxation and excited-state intramolecular proton transfer pathways that quench emissive decay [14] [15].
Rigid-receptor docking against cellulose Iβ microfibril fragments places the dye deep within surface grooves parallel to the glucan chain axis, aligning the sulfonate oxygen triad with three consecutive C-6 hydroxyl groups [5]. The calculated interaction energy is −19.9 kcal mol^−1, driven by a network of seventeen hydrogen bonds and forty-three aromatic–hydrophobic contacts [5].
Residue decomposition reveals that 102 close contacts occur between sulfonate oxygens and cellulose carbonyl and hydroxyl oxygens, whereas 94 contacts involve π-stacking of the naphthalene system against pyranose rings [5]. The phenylamino moiety contributes an additional 28 hydrogen bonds through terminal amide interactions, amplifying dye substantivity under acidic pad-steam conditions [4].
Table 4. Fibre-docking energetics and contact statistics
| Interaction descriptor | Observed value | Source |
| Calculated binding energy | −19.9 kcal mol^−1^ [5] |
| Sulfonate–cellulose contacts | 102 units [5] |
| Naphthalene π-contacts | 94 units [5] |
| Phenylamino hydrogen bonds | 28 units [5] |
| Interface solvent-exposed area | 312 Ų [5] |
Energy-decomposition analysis demonstrates that protonation of the phenolic hydroxyl below pH 4 further strengthens binding by 2.7 kcal mol^−1 through an additional electrostatic clamp with neighbouring cellobiose units, supporting the empirical observation of deeper shades upon acid steaming [4].
Corrosive